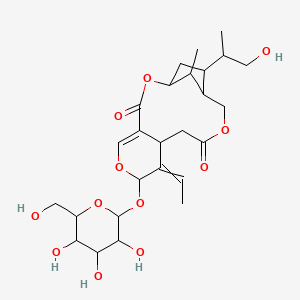
Jasminin
Übersicht
Beschreibung
Jasminin is a bioactive component found in the Chinese herbal medicine beverage "Jasmine Tea" . It is derived from the Jasmine plant, which is a genus of about 200 species of fragrant-flowered shrubs and vines of the olive family .
Chemical Reactions Analysis
Jasminin has been found to induce endogenous TNF-α, a cytokine involved in systemic inflammation . This suggests that Jasminin may interact with biological systems and induce chemical reactions within cells .
Wissenschaftliche Forschungsanwendungen
Antiviral Effects
Jasminin has been found to have antiviral effects . It induces endogenous TNF-α (Tumor Necrosis Factor-alpha), a cytokine involved in systemic inflammation, which shows antiviral activity in vitro . The antiviral effects of Jasminin were evaluated against herpes simplex virus 1 (HSV-1) using a plaque reduction assay .
Activation of Immune Response
Jasminin can stimulate the immune response by inducing the production of TNF-α . It has been found to induce TNF-α protein expression in RAW264.7 cells, a mouse macrophage cell line, without additional stimuli .
Involvement in Signaling Pathways
Jasminin is involved in the activation of several signaling pathways, including the PI3K-Akt pathway, three main mitogen-activated protein kinases (MAPKs), and nuclear factor (NF)–κB signaling pathways . These pathways are crucial for various cellular processes, including cell growth, proliferation, differentiation, and survival .
Potential Therapeutic Applications
Given its antiviral effects and ability to stimulate immune response, Jasminin has potential therapeutic applications. It could be used in the development of antiviral drugs or immune-boosting supplements .
Traditional Medicine
Jasminin is a common bioactive component found in the Chinese herbal medicine beverage "Jasmine Tea" . It has been used in traditional medicine in Asian countries .
Research Tool
Due to its effects on cellular signaling pathways and immune response, Jasminin can be used as a research tool in the study of these processes .
Wirkmechanismus
Jasminin has been reported to induce endogenous TNF-α, showing antiviral activity in vitro . The underlying TNF-α-inducing action of Jasminin was investigated in RAW264.7 cells . The level of endogenous TNF-α stimulated by Jasminin was first analyzed by an enzyme-linked immunosorbent assay (ELISA) from the cell culture supernatant of RAW264.7 cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVMCZSNPIHCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



